![molecular formula C15H22N2O B1164624 (+/-)-trans-3-methyl Norfentanyl CAS No. 33794-43-3](/img/structure/B1164624.png)
(+/-)-trans-3-methyl Norfentanyl
Overview
Description
(+/-)-trans-3-methyl Norfentanyl is a synthetic opioid compound. It belongs to the fentanyl family and exhibits potent analgesic properties. Like other fentanyl analogs, it is significantly more potent than morphine, making it a subject of interest in both pharmacology and forensic toxicology .
Synthesis Analysis
The synthesis of (+/-)-trans-3-methyl Norfentanyl involves chemical reactions to create the compound. While the exact synthetic pathway may vary, it typically starts with precursor molecules and proceeds through several steps, including N-dealkylation. Researchers have identified specific metabolites, such as M1 (also known as norfentanyl ), which serve as signature markers of fentanyl metabolism .
Molecular Structure Analysis
The molecular structure of (+/-)-trans-3-methyl Norfentanyl consists of a piperidine ring with a methyl group (CH₃) attached at the 3-position. The N-dealkylation process leads to the formation of M1 , which retains the piperidine ring but lacks the N-alkyl group present in fentanyl. This structural modification affects its pharmacological properties and metabolism .
Chemical Reactions Analysis
The primary chemical reactions associated with (+/-)-trans-3-methyl Norfentanyl include N-dealkylation and hydroxylation. These reactions occur in both the liver and brain. Notably, the zebrafish animal model has been used to investigate the metabolites and biotransformation pathways of fentanyl. Researchers have identified 17 fentanyl metabolites, including phase I and phase II metabolites. Of particular interest are M9-a (monohydroxylation followed by glucuronidation) and M3-c (monohydroxylation, precursor of M9-a ), which may serve as potential markers of fentanyl toxicity within the liver. Additionally, M1 (normetabolite) and M3-b (monohydroxylation) are potential indicators of fentanyl metabolism within the brain .
Scientific Research Applications
1. Metabolic Pathways and Potencies of New Fentanyl Analogs The compound is used in research to understand the metabolic pathways of new fentanyl analogs . The main metabolite formed by N-dealkylation in this study was norfentanyl, a metabolite shared with fentanyl . Furthermore, two metabolites in common with fentanyl were formed by further hydroxylation of the propionylamide moiety of norfentanyl .
2. Performance of a Norfentanyl Immunoassay in Specimens with Low Concentrations of Fentanyl and/or Norfentanyl The compound is used in the development and testing of immunoassays for detecting fentanyl and norfentanyl in specimens . Spiking studies using purified fentanyl and norfentanyl confirmed the manufacturer’s claims of limit of detection for fentanyl (3.8 ng/mL) and norfentanyl (5.0 ng/mL) .
Physiologically-Based Pharmacokinetic (PBPK) Modeling
The compound is used in PBPK modeling to predict fentanyl and norfentanyl arterial and venous plasma concentration–time profiles as well as fentanyl urinary excretion after intravenous administration in adults .
Understanding Opioid Addiction
The compound is used in research to understand the high potential for producing addiction and severe adverse effects including coma and death associated with new fentanyl analogs .
Forensic Toxicology
The compound is used in forensic toxicology to confirm the uptake of such compounds and further interpretation .
Drug Abuse Detection
The compound is used in drug abuse detection. The presence of metabolites can be crucial for confirmation of the uptake of such compounds .
Mechanism of Action
Target of Action
The primary target of (+/-)-trans-3-methyl Norfentanyl, like its parent compound fentanyl, is the opioid receptor . These receptors play a crucial role in pain perception and reward systems in the body .
Mode of Action
(+/-)-trans-3-methyl Norfentanyl interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in changes in the perception of pain and can induce a state of euphoria .
Biochemical Pathways
The metabolism of (+/-)-trans-3-methyl Norfentanyl generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
In humans, (+/-)-trans-3-methyl Norfentanyl is mainly metabolized in the liver by CYP3A4 into norfentanyl through oxidative N-dealkylation at the piperidine ring by hepatic CYP3A4 and 3A5 isoenzymes . This is the principal pathway of metabolism . Fentanyl is 80-85% bound to plasma proteins .
Result of Action
The molecular and cellular effects of (+/-)-trans-3-methyl Norfentanyl’s action are primarily related to its interaction with the opioid receptors. Activation of these receptors leads to changes in the perception of pain and can induce a state of euphoria . Norfentanyl is an inactive synthetic opioid analgesic drug precursor .
Action Environment
The action, efficacy, and stability of (+/-)-trans-3-methyl Norfentanyl can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the metabolism and action of the compound . Additionally, factors such as pH and temperature can influence the stability of the compound .
Future Directions
properties
IUPAC Name |
N-[(3R,4R)-3-methylpiperidin-4-yl]-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REORAZISQPSCHR-TZMCWYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCNC[C@H]1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037332 | |
Record name | (+/-)-trans-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-3-methyl Norfentanyl | |
CAS RN |
33794-43-3 | |
Record name | (+/-)-trans-3-Methyl norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501037332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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